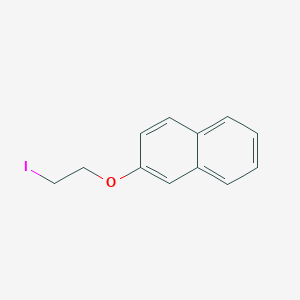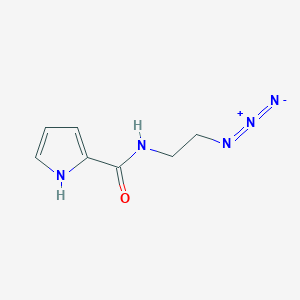
N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(1-(2-(diphenylphosphaneyl)phenyl)methanimine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-N,N’-Bis(2-diphenylphosphanylbenzylidene)cyclohexane-1,2-diamine: is a complex organic compound that features a cyclohexane backbone with two diphenylphosphanylbenzylidene groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-N,N’-Bis(2-diphenylphosphanylbenzylidene)cyclohexane-1,2-diamine typically involves a multi-step process. One common method includes the condensation of cyclohexane-1,2-diamine with benzaldehyde derivatives in the presence of a phosphine catalyst. The reaction conditions often require a controlled temperature and inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under stringent conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
trans-N,N’-Bis(2-diphenylphosphanylbenzylidene)cyclohexane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
trans-N,N’-Bis(2-diphenylphosphanylbenzylidene)cyclohexane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which trans-N,N’-Bis(2-diphenylphosphanylbenzylidene)cyclohexane-1,2-diamine exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions that would otherwise be less efficient or selective. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion or substrate being used.
Comparación Con Compuestos Similares
Similar Compounds
- trans-N,N’-Dimethylcyclohexane-1,2-diamine
- cis-1,2-Diaminocyclohexane
- trans-1,2-Bis(methylamino)cyclohexane
Uniqueness
What sets trans-N,N’-Bis(2-diphenylphosphanylbenzylidene)cyclohexane-1,2-diamine apart from similar compounds is its unique structural configuration, which allows for the formation of highly stable and selective complexes. This makes it particularly valuable in applications requiring precise control over reaction conditions and outcomes.
Propiedades
Fórmula molecular |
C44H40N2P2 |
|---|---|
Peso molecular |
658.7 g/mol |
Nombre IUPAC |
1-(2-diphenylphosphanylphenyl)-N-[(1R,2R)-2-[(2-diphenylphosphanylphenyl)methylideneamino]cyclohexyl]methanimine |
InChI |
InChI=1S/C44H40N2P2/c1-5-21-37(22-6-1)47(38-23-7-2-8-24-38)43-31-17-13-19-35(43)33-45-41-29-15-16-30-42(41)46-34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-14,17-28,31-34,41-42H,15-16,29-30H2/t41-,42-/m1/s1 |
Clave InChI |
GCUKRENTSKVSIL-NCRNUEESSA-N |
SMILES isomérico |
C1CC[C@H]([C@@H](C1)N=CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N=CC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
SMILES canónico |
C1CCC(C(C1)N=CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N=CC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Thienylmethyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B8317452.png)


![1-Cyclopropyl-7-fluoro-9-methyl-4-oxo-8-[4-(2-pyridyl)piperazin-1-yl]quinolizine-3-carboxylic acid](/img/structure/B8317470.png)

![[p-(p-Cyanophenoxy)phenyl]acetic Acid](/img/structure/B8317481.png)







